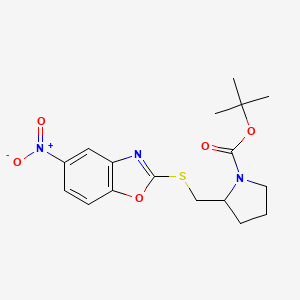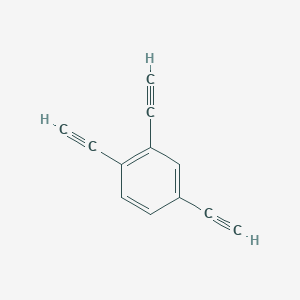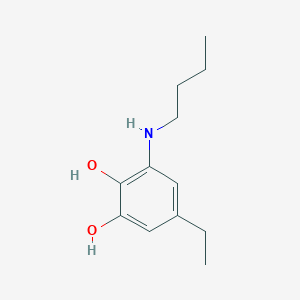
1,2-Benzenediol,3-(butylamino)-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol,3-(butylamino)-5-ethyl- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(butylamino)-5-ethyl- typically involves the reaction of 1,2-benzenediol with butylamine and ethyl substituents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol,3-(butylamino)-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted catechols. These products have various applications in different fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
1,2-Benzenediol,3-(butylamino)-5-ethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of various materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydroxyl groups play a crucial role in its activity.
Comparación Con Compuestos Similares
1,2-Benzenediol,3-(butylamino)-5-ethyl- can be compared with other similar compounds, such as:
1,2-Benzenediol:
1,2-Benzenediol,3-methyl-: This compound has a methyl group instead of a butylamino group, leading to different chemical and biological properties.
1,2-Benzenediol,3,5-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups, which significantly alter its properties compared to 1,2-Benzenediol,3-(butylamino)-5-ethyl-.
The uniqueness of 1,2-Benzenediol,3-(butylamino)-5-ethyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
749845-77-0 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
3-(butylamino)-5-ethylbenzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-5-6-13-10-7-9(4-2)8-11(14)12(10)15/h7-8,13-15H,3-6H2,1-2H3 |
Clave InChI |
GFUOBZGVTOJZKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C(=CC(=C1)CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




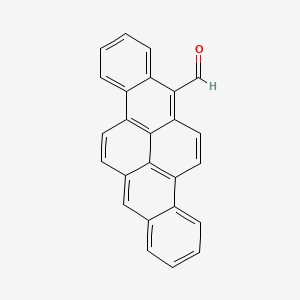
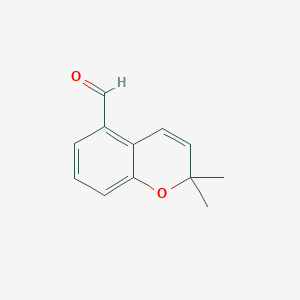
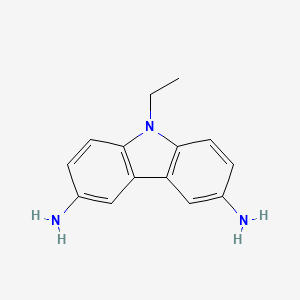
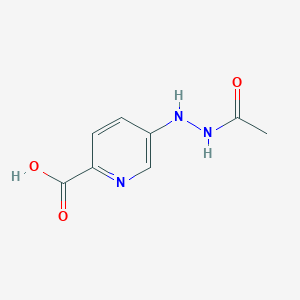
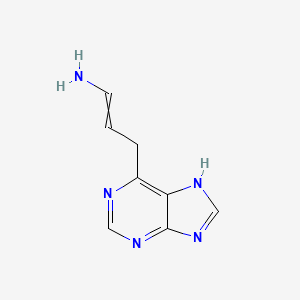
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
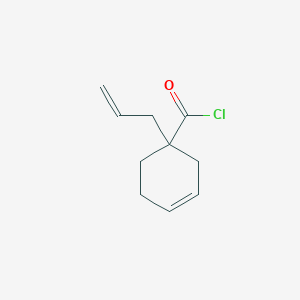

![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
